molecular formula C24H22FN3 B3749724 4-(9H-fluoren-9-yl)-N-(4-fluorobenzylidene)-1-piperazinamine

4-(9H-fluoren-9-yl)-N-(4-fluorobenzylidene)-1-piperazinamine

Cat. No. B3749724
M. Wt: 371.4 g/mol
InChI Key: XNQSWLMNTBLBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-fluoren-9-yl)-N-(4-fluorobenzylidene)-1-piperazinamine, commonly known as FBP, is a compound that has attracted significant interest in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of FBP is not fully understood. However, it has been suggested that FBP induces apoptosis in cancer cells by activating the caspase pathway. FBP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, FBP has been shown to bind to metal ions and form stable complexes, which can be used for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
FBP has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. FBP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, FBP has been shown to bind to metal ions and form stable complexes, which can be used for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

FBP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. FBP has also been found to exhibit significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. However, FBP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, FBP has not been extensively studied for its potential side effects, which can limit its use in clinical applications.

Future Directions

There are several future directions for the study of FBP. One potential direction is the development of FBP-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of FBP-based anti-cancer drugs. In addition, the study of the mechanism of action of FBP and its potential side effects can provide valuable insights into its potential applications in various scientific fields.

Scientific Research Applications

FBP has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. FBP has also been investigated for its potential use as a molecular sensor for the detection of nitric oxide in biological systems.

properties

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3/c25-19-11-9-18(10-12-19)17-26-28-15-13-27(14-16-28)24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,17,24H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQSWLMNTBLBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-fluoren-9-yl)-N-(4-fluorobenzylidene)piperazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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